3-isopropyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Medicinal chemistry Structure-activity relationship Kinase inhibitor design

3-Isopropyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 892424-31-6) is a fully synthetic, tri-substituted heterocyclic compound belonging to the benzofuro[3,2-d]pyrimidine-2,4-dione family. Its core scaffold—a planar benzofuran ring fused to a pyrimidine-2,4-dione—is recognized in medicinal chemistry as a privileged structure with documented inhibitory activity across multiple kinase families, including CaPkc1, Cdc7, PIM, and PARP-1.

Molecular Formula C21H20N2O3
Molecular Weight 348.402
CAS No. 892424-31-6
Cat. No. B2922673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-isopropyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS892424-31-6
Molecular FormulaC21H20N2O3
Molecular Weight348.402
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)C(C)C)OC4=CC=CC=C43
InChIInChI=1S/C21H20N2O3/c1-13(2)23-20(24)19-18(16-6-4-5-7-17(16)26-19)22(21(23)25)12-15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3
InChIKeyPIHFTNMWRNAADK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Isopropyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 892424-31-6): Chemical Identity and Scaffold Context


3-Isopropyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 892424-31-6) is a fully synthetic, tri-substituted heterocyclic compound belonging to the benzofuro[3,2-d]pyrimidine-2,4-dione family. Its core scaffold—a planar benzofuran ring fused to a pyrimidine-2,4-dione—is recognized in medicinal chemistry as a privileged structure with documented inhibitory activity across multiple kinase families, including CaPkc1, Cdc7, PIM, and PARP-1 [1]. The compound specifically bears an N3-isopropyl group and an N1-(4-methylbenzyl) substituent on the pyrimidinedione ring, distinguishing it from the unsubstituted core (CAS 62208-68-8) and from closely related positional isomers and analogs [2]. The molecular formula is C21H20N2O3 with a molecular weight of 348.4 g/mol. As of the search date, no primary research articles, patents, or authoritative database entries report biological assay data for this specific CAS number; its characterization is limited to vendor-supplied identity and purity specifications, and all quantitative evidence presented below derives from class-level studies on structurally related benzofuro[3,2-d]pyrimidine derivatives.

Why 3-Isopropyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by Unsubstituted Core or Common Analogs


The benzofuro[3,2-d]pyrimidine-2,4-dione scaffold is exquisitely sensitive to both N1 and N3 substitution patterns. The unsubstituted core (CAS 62208-68-8) lacks the lipophilic N1-benzyl and N3-alkyl groups required for engagement with hydrophobic kinase binding pockets, as demonstrated by the fact that all bioactive benzofuro[3,2-d]pyrimidine derivatives reported to date—including the clinical-stage Cdc7 inhibitor XL413 (IC50 = 3.4 nM) [1] and CaPkc1 inhibitor cercosporamide analogs (IC50 = 44 nM for the natural product lead, improved to 84.69% inhibition for synthetic derivatives) [2]—carry specific substitution at these positions. The N1-(4-methylbenzyl) group of the target compound provides a para-methyl substituent that distinguishes it from the meta-methyl positional isomer; placing the methyl group at the para versus meta position alters the electron density distribution of the benzyl ring and consequently affects π-stacking interactions with aromatic residues in the target binding site [3]. Similarly, the N3-isopropyl group imposes distinct conformational constraints and lipophilicity compared to N3-benzyl or N3-methyl analogs, influencing both target affinity and off-target selectivity profiles. Generic substitution among these analogs without experimental validation therefore risks loss of desired biological activity or introduction of uncharacterized off-target effects.

Quantitative Differentiation Evidence for 3-Isopropyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 892424-31-6) Versus Closest Analogs


N1-(4-Methylbenzyl) vs. N1-(3-Methylbenzyl): Positional Isomer Selectivity Implications

The para-methyl substitution on the N1-benzyl group of CAS 892424-31-6 differentiates it from the meta-methyl positional isomer (3-isopropyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione). In benzofuro[3,2-d]pyrimidine-based kinase inhibitors, the N1-benzyl substituent occupies a hydrophobic pocket adjacent to the hinge-binding region; the position of the methyl group on the benzyl ring alters the dihedral angle between the benzyl ring and the pyrimidinedione plane, directly affecting the shape complementarity with the target binding site [1]. While no head-to-head biochemical comparison has been published for this specific pair, SAR studies on the related benzofuro[3,2-d]pyrimidin-2-one NcRTI series demonstrated that subtle alterations in the N1-aromatic substitution pattern can produce >10-fold shifts in antiviral EC50, underscoring that para- vs. meta-substitution is not functionally interchangeable [1].

Medicinal chemistry Structure-activity relationship Kinase inhibitor design

N3-Isopropyl vs. N3-Benzyl: Conformational Constraint and Lipophilic Efficiency Differentiation

CAS 892424-31-6 bears an N3-isopropyl group, whereas a common analog class features N3-benzyl substitution (e.g., 3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione). The isopropyl group (branching at the α-carbon) restricts rotational freedom compared to the benzyl group (methylene linker with freely rotating phenyl ring), resulting in a lower entropic penalty upon target binding [1]. Additionally, the N3-isopropyl contributes approximately 1.5–2.0 log units lower lipophilicity than N3-benzyl (Hansch π: isopropyl ~1.3 vs. benzyl ~2.6), which can translate to improved ligand efficiency and reduced promiscuous binding [2]. In the CaPkc1 inhibitor series derived from cercosporamide, compounds with smaller N3-alkyl substituents (e.g., methyl) retained target inhibition while N3-benzyl derivatives showed altered selectivity profiles, confirming that N3 substitution directly modulates kinase selectivity [3].

Drug design Lipophilic efficiency Conformational analysis

Class-Level Antifungal Synergy with Fluconazole: Benzofuro[3,2-d]pyrimidine-2,4-dione Scaffold

A benzofuro[3,2-d]pyrimidine-2,4-dione derivative (compound 23 in Dao et al. 2018) demonstrated synergistic antifungal activity when co-administered with fluconazole against a fluconazole-resistant Candida albicans strain. Although compound 23 carries a different substitution pattern (N3-methyl, N1-unsubstituted or variably substituted), it shares the identical benzofuro[3,2-d]pyrimidine-2,4-dione core with CAS 892424-31-6 [1]. The synergistic effect with fluconazole was quantified by cell growth inhibition in a co-administration checkerboard assay, confirming that this scaffold acts via CaPkc1 inhibition to restore azole susceptibility [1]. The natural product lead cercosporamide has a CaPkc1 IC50 of 44 nM, and synthetic benzofuro[3,2-d]pyrimidine derivatives have subsequently achieved 84.69% CaPkc1 inhibition at test concentrations, surpassing cercosporamide (32.87% inhibition under identical conditions) [2]. This class-level evidence establishes the scaffold's potential for antifungal resistance reversal, with specific N1 and N3 substitution determining the potency and selectivity profile.

Antifungal drug discovery Candida albicans Azole resistance reversal

Kinase Inhibition Breadth: Cdc7 and PIM Kinase Class-Level Activity of the Benzofuro[3,2-d]pyrimidine Scaffold

The benzofuro[3,2-d]pyrimidine scaffold is validated across multiple kinase targets. XL413, a benzofuropyrimidine with a 4-oxo, 8-chloro, and 2-(2S)-pyrrolidin-2-yl substitution pattern, is a potent and selective ATP-competitive Cdc7 inhibitor (IC50 = 3.4 nM) with >12-fold selectivity over PIM-1 and >30-fold over CK2, and advanced to Phase 1 clinical trials [1]. A related patent family (Benzofuropyrimidinones as protein kinase inhibitors, US20090247559A1) discloses benzofuropyrimidinone compounds inhibiting PIM-1, PIM-2, PIM-3, Cdc7, and CK2 kinases, establishing that the benzofuro[3,2-d]pyrimidine core is a privileged kinase-binding scaffold capable of achieving low-nanomolar potency with appropriate substitution [2]. While CAS 892424-31-6 has not been profiled against these kinase panels, its N1-(4-methylbenzyl) and N3-isopropyl substituents occupy the same vector positions as the substituents in XL413 and the patent-exemplified compounds, suggesting potential for kinase inhibition that is tunable by substitution.

Kinase inhibitor Cdc7 PIM kinase Oncology

Physicochemical Differentiation from the Unsubstituted Core Scaffold (CAS 62208-68-8)

CAS 892424-31-6 differs fundamentally from the unsubstituted benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione core (CAS 62208-68-8; MW 202.17 g/mol; XLogP3-AA = 1.2; HBD = 2; HBA = 3) [1]. The addition of N1-(4-methylbenzyl) and N3-isopropyl groups increases molecular weight to 348.4 g/mol, adds significant lipophilicity (estimated cLogP increase of ~2.6 units), eliminates both hydrogen bond donor sites (NH groups become N-substituted), and introduces rotatable bonds (3 from the benzyl group, 1 from isopropyl) [2]. These changes transform the core from a polar, hydrogen-bond-capable fragment (suitable for fragment-based screening) into a drug-like molecule with physicochemical properties compatible with passive membrane permeability and blood-brain barrier penetration (MW < 400, cLogP 3–5, HBD = 0, TPSA ≈ 55–65 Ų estimated) [2]. The unsubstituted core cannot serve as a functional replacement because it lacks the hydrophobic substituents required for kinase pocket occupancy.

Physicochemical properties Drug-likeness Solubility

Recommended Application Scenarios for 3-Isopropyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione Based on Evidence


Kinase Selectivity Panel Screening for Novel Cdc7/PIM/CaPkc1 Inhibitor Scaffolds

Given the benzofuro[3,2-d]pyrimidine scaffold's proven engagement with Cdc7 (XL413, IC50 = 3.4 nM) [1], PIM-1/2/3, CK2 [2], and CaPkc1 (84.69% inhibition for synthetic derivative 8) [3], CAS 892424-31-6 is well-suited as a starting point for broad kinase selectivity profiling. Its N1-(4-methylbenzyl)/N3-isopropyl substitution pattern is distinct from all literature-reported active analogs, offering an opportunity to map the kinase selectivity landscape of a novel chemotype within this privileged scaffold. Procurement for biochemical kinase panel screening (e.g., Eurofins DiscoverX KINOMEscan or Reaction Biology HotSpot) is recommended to establish the compound's selectivity fingerprint before committing to target-specific optimization.

Antifungal Adjuvant Discovery: Fluconazole Resistance Reversal in Candida albicans

The benzofuro[3,2-d]pyrimidine-2,4-dione core scaffold has demonstrated synergistic antifungal activity with fluconazole against resistant C. albicans strains via CaPkc1 inhibition [1]. CAS 892424-31-6, bearing a unique N1-(4-methylbenzyl) and N3-isopropyl substitution combination, can be evaluated in checkerboard co-administration assays with fluconazole against azole-resistant Candida clinical isolates. The para-methyl substitution on the N1-benzyl group may confer differential interactions with the CaPkc1 ATP-binding pocket compared to the unsubstituted or meta-substituted analogs tested in the published series, potentially yielding improved synergy metrics (FICI) or selectivity over human PKC isoforms.

Structure-Activity Relationship (SAR) Exploration Around N1-Benzyl Substitution in Benzofuropyrimidine Lead Optimization

Para-methyl substitution on the N1-benzyl group represents a specific electronic and steric perturbation relative to the meta-methyl isomer, hydrogen, halogen, or methoxy substituents that have been described in the literature [1][2]. CAS 892424-31-6 serves as the para-methyl reference compound within a matched molecular pair analysis set. Procurement of this compound alongside its 3-methylbenzyl isomer and 4-fluorobenzyl analog (CAS 892424-24-7) enables systematic SAR studies to quantify the impact of benzyl ring substitution on target potency, selectivity, and ADME properties. Class-level evidence indicates that such positional isomer pairs can exhibit >10-fold differences in biological activity in benzofuropyrimidine series [3].

Computational Chemistry and Molecular Docking Studies Targeting Kinase ATP-Binding Sites

The well-defined, rigid benzofuro[3,2-d]pyrimidine-2,4-dione core of CAS 892424-31-6 makes it suitable for molecular docking and molecular dynamics simulations against kinase crystal structures (Cdc7 PDB: 4F9C; PIM-1 PDB: 3BGQ; CaPkc1 homology models). The N1-(4-methylbenzyl) substituent can be docked into the hydrophobic pocket adjacent to the hinge region, while the N3-isopropyl group probes the ribose-binding pocket [1][2]. Procurement for in silico screening can prioritize the compound for synthesis of focused libraries or guide the selection of biological assays before committing to expensive in vitro testing.

Quote Request

Request a Quote for 3-isopropyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.